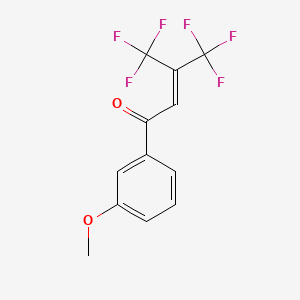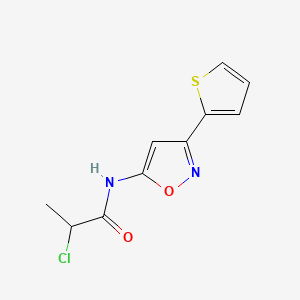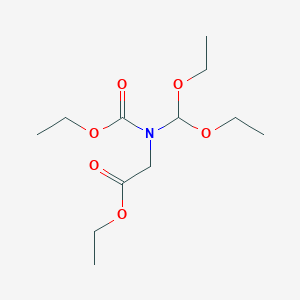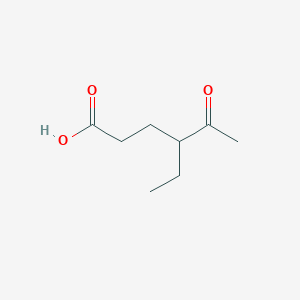![molecular formula C15H19Cl2NO6 B14680937 oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate CAS No. 33924-78-6](/img/structure/B14680937.png)
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate is a complex organic compound that combines the properties of oxalic acid and phenyl 3-[bis(2-chloroethyl)amino]propanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate typically involves the reaction of oxalic acid with phenyl 3-[bis(2-chloroethyl)amino]propanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate involves its interaction with specific molecular targets within a system. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate include:
Phenyl 3-[bis(2-chloroethyl)amino]propanoate: Shares structural similarities but lacks the oxalic acid component.
Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.
Uniqueness
The uniqueness of this compound lies in its combined properties, which allow it to participate in a wide range of chemical reactions and applications. Its dual functional groups provide versatility in both synthetic and research contexts.
Properties
CAS No. |
33924-78-6 |
|---|---|
Molecular Formula |
C15H19Cl2NO6 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-7-10-16(11-8-15)9-6-13(17)18-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6) |
InChI Key |
LMRLQHOQFCZMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCN(CCCl)CCCl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

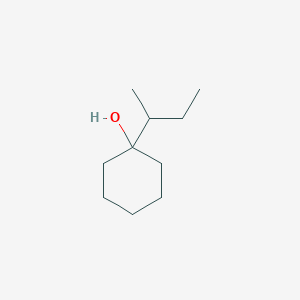
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)

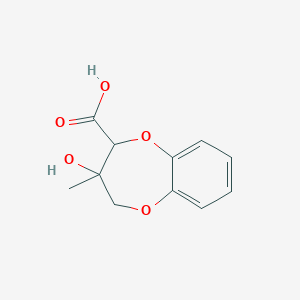
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
